molecular formula C19H19NO2 B1581685 Dehydronuciferine CAS No. 7630-74-2

Dehydronuciferine

Cat. No.: B1581685
CAS No.: 7630-74-2
M. Wt: 293.4 g/mol
InChI Key: JBGSWIBJAGBGOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dehydronuciferine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The structure–activity relationship analysis suggests that the presence of the alkoxyl group at C1, the hydroxy group at C2 position, and the alkyl substituent at the N atom in this compound are favorable to the acetylcholinesterase inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the levels of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, and memory.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various molecular and cellular effects. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting cognitive functions . .

Biochemical Analysis

Biochemical Properties

Dehydronuciferin plays a significant role in biochemical reactions, primarily through its inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting acetylcholinesterase, dehydronuciferin increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission . The interaction between dehydronuciferin and acetylcholinesterase is characterized by a binding affinity with an IC50 value of 25 μg/mL .

Cellular Effects

Dehydronuciferin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by dehydronuciferin leads to increased acetylcholine levels, which can enhance cholinergic signaling pathways. This modulation can impact processes such as muscle contraction, neuronal communication, and other acetylcholine-dependent functions .

Molecular Mechanism

At the molecular level, dehydronuciferin exerts its effects by binding to the active site of acetylcholinesterase, inhibiting its activity. This binding prevents the breakdown of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. The inhibition of acetylcholinesterase by dehydronuciferin is a competitive process, where dehydronuciferin competes with acetylcholine for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydronuciferin can change over time. The stability and degradation of dehydronuciferin are influenced by factors such as temperature and light exposure. Dehydronuciferin is stable at 4°C when protected from light, but its stability decreases at higher temperatures or when exposed to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to dehydronuciferin can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .

Dosage Effects in Animal Models

The effects of dehydronuciferin vary with different dosages in animal models. At low doses, dehydronuciferin effectively inhibits acetylcholinesterase without causing significant adverse effects. At high doses, dehydronuciferin can lead to toxic effects, including muscle weakness, respiratory distress, and other symptoms of cholinergic overstimulation . Threshold effects have been observed, where a certain dosage is required to achieve significant acetylcholinesterase inhibition .

Metabolic Pathways

Dehydronuciferin is involved in various metabolic pathways, including isoquinoline alkaloid biosynthesis. It interacts with enzymes such as acetylcholinesterase and other cofactors involved in its metabolism. The presence of dehydronuciferin can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, dehydronuciferin is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Dehydronuciferin’s distribution is also affected by its solubility and stability in different solvents .

Subcellular Localization

Dehydronuciferin’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules. The activity and function of dehydronuciferin are affected by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydronuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions using nuciferine as the raw material . The synthesis involves the use of specific reagents and conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of dehydronuciferin typically involves the extraction of the compound from the leaves of Nelumbo nucifera Gaertn. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dehydronuciferine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of dehydronuciferin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from the reactions of dehydronuciferin include various oxidized, reduced, and substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Dehydronuciferine has several scientific research applications, including:

Properties

IUPAC Name

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGSWIBJAGBGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183819
Record name 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dehydronuciferine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7630-74-2
Record name 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7630-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydronuciferine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dehydronuciferine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Dehydronuciferine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of dehydronuciferin being identified in fermented Shenheling?

A1: Research has shown that fermenting Shenheling with Lactobacillus fermentum significantly alters its metabolic profile []. One notable change is the increased concentration of dehydronuciferin, an alkaloid, after fermentation []. This finding is significant because alkaloids often exhibit biological activities, and their increased presence in fermented Shenheling could contribute to enhanced health benefits.

Q2: How does the study link dehydronuciferin to potential health benefits?

A2: While the study itself does not directly investigate the specific effects of dehydronuciferin, it highlights its increased presence alongside other beneficial metabolites in fermented Shenheling []. The researchers observed a correlation between the increased levels of these metabolites, including dehydronuciferin, and enhanced antioxidant, anti-obesity, hypoglycemic, and antibacterial properties in the fermented product []. This suggests that dehydronuciferin, along with other altered metabolites, may contribute to the observed health benefits of fermented Shenheling.

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